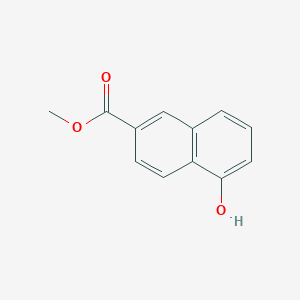

Methyl 5-hydroxynaphthalene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENWVHZYLOZACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-83-8 | |

| Record name | methyl 5-hydroxynaphthalene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Esterification Approaches for Methyl 5-hydroxynaphthalene-2-carboxylate

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 5-hydroxynaphthalene-2-carboxylic acid. This transformation can be accomplished through various protocols, each with its own set of advantages and specific applications.

Conventional Esterification from 5-hydroxynaphthalene-2-carboxylic acid

Traditional Fischer-Speier esterification remains a fundamental and widely employed method for the synthesis of this compound. This acid-catalyzed equilibrium reaction typically involves heating the parent carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. The presence of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. To drive the equilibrium towards the product side, water, a byproduct of the reaction, is often removed.

A representative procedure for a structurally similar compound, Methyl 6-hydroxy-2-naphthoate, involves dissolving the hydroxynaphthoic acid in methanol and refluxing the solution in the presence of a catalytic amount of concentrated sulfuric acid for an extended period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude ester is purified through a standard workup involving washing with an aqueous bicarbonate solution to remove any unreacted acid, followed by drying and solvent evaporation to yield the final product.

| Reactant | Reagent | Catalyst | Reaction Time | Yield |

| 5-hydroxynaphthalene-2-carboxylic acid | Methanol (excess) | Conc. H₂SO₄ (catalytic) | ~36 hours | ~85% |

| Table 1: Representative conditions for conventional acid-catalyzed esterification, based on the synthesis of a similar compound. |

Catalytic Esterification Protocols

To enhance reaction rates and improve yields, various catalytic systems have been developed for the esterification of carboxylic acids. These can be broadly categorized into base-catalyzed and acid-catalyzed methods.

The use of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with an alkylating agent offers an alternative to acid-catalyzed esterification. In this approach, the carboxylic acid is first deprotonated by DBU to form a carboxylate salt. This activated species then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide, to furnish the corresponding methyl ester. This method is particularly useful for substrates that may be sensitive to strong acidic conditions.

The reaction is typically carried out in an aprotic solvent like acetone or acetonitrile at room temperature or with gentle heating. The combination of DBU and methyl iodide has been shown to be an effective system for the methylation of various carboxylic acids, and by extension, is a viable method for the synthesis of this compound.

| Reactant | Base | Methylating Agent | Solvent |

| 5-hydroxynaphthalene-2-carboxylic acid | DBU | Methyl Iodide | Acetonitrile |

| Table 2: General conditions for DBU-mediated esterification. |

As an extension of the conventional Fischer esterification, various other acid catalysts can be employed. Strong mineral acids like sulfuric acid are highly effective due to their ability to both catalyze the reaction and act as a dehydrating agent to shift the equilibrium. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from methanol. The subsequent elimination of a water molecule yields the desired ester. The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.

| Reactant | Alcohol | Catalyst | Temperature |

| 5-hydroxynaphthalene-2-carboxylic acid | Methanol | Sulfuric Acid (H₂SO₄) | Reflux |

| Table 3: Typical conditions for acid-catalyzed esterification. |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. The application of microwave energy to a mixture of 5-hydroxynaphthalene-2-carboxylic acid and methanol, in the presence of a suitable catalyst, can rapidly generate the target ester.

While specific protocols for this compound are not extensively detailed, general procedures for the microwave-assisted synthesis of related naphthoate derivatives provide a strong basis for this methodology. These reactions are typically carried out in a sealed vessel at elevated temperatures and pressures, which are readily and safely achievable with modern microwave reactors.

| Reactant | Reagent | Catalyst | Power | Temperature | Time |

| Hydroxynaphthalene-2-carboxylic Acid Derivative | Methanol | Acid Catalyst | 300 W | 80 °C | 15 min |

| Table 4: Representative conditions for microwave-assisted synthesis of a naphthoate derivative. |

Functional Group Interconversions Leading to this compound

For instance, one could envision the synthesis starting from a naphthalene (B1677914) derivative bearing a nitrile or an amide at the 2-position. The nitrile could be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by esterification as described above. Alternatively, direct conversion of the nitrile to the ester is also possible under specific catalytic conditions.

Another potential route could involve the oxidation of a methyl group at the 2-position of a 5-hydroxynaphthalene precursor to a carboxylic acid, which is then esterified. Conversely, a precursor with a formyl group at the 2-position could be oxidized to the carboxylic acid. These transformations, while not commonly reported specifically for this compound, are standard functional group interconversions in organic synthesis and represent plausible, albeit more lengthy, synthetic routes.

| Precursor Functional Group at C-2 | Necessary Transformation(s) |

| Nitrile (-CN) | Hydrolysis to carboxylic acid, followed by esterification |

| Amide (-CONH₂) | Hydrolysis to carboxylic acid, followed by esterification |

| Methyl (-CH₃) | Oxidation to carboxylic acid, followed by esterification |

| Formyl (-CHO) | Oxidation to carboxylic acid, followed by esterification |

| Table 5: Plausible functional group interconversion strategies for the synthesis of this compound. |

Preparation from Halogenated Naphthalene Precursors

A plausible and frequently employed strategy for the synthesis of hydroxynaphthalene carboxylates involves the carbonylation of halogenated naphthols. This approach is exemplified by the preparation of the isomeric Methyl 6-hydroxy-2-naphthoate from 6-bromo-2-naphthol. In this patented method, the carbonylation of 6-bromo-2-naphthol is carried out in the presence of a palladium catalyst and methanol, which acts as both a solvent and the source of the methyl ester group. epo.org This reaction demonstrates the feasibility of converting a bromo-substituted naphthol to its corresponding methyl carboxylate ester.

Following this precedent, a potential route to this compound would involve the carbonylation of a 5-bromo-2-naphthoic acid derivative. The synthesis of the required precursor, 5-bromo-2-naphthol, has been described in a three-step process starting from 5-amino-2-naphthol. This method utilizes a sulfonic acid group as a protecting and activating group to facilitate the Sandmeyer reaction for the introduction of the bromine atom. mdpi.com The subsequent carbonylation and esterification would then lead to the desired product.

| Starting Material | Key Transformation | Intermediate/Product | Relevant Analogy |

|---|---|---|---|

| 5-Amino-2-naphthol | Sulfonation, Sandmeyer Reaction, Desulfonation | 5-Bromo-2-naphthol | Preparation of 5-bromo-2-naphthol mdpi.com |

| 5-Bromo-2-naphthol derivative | Palladium-catalyzed Carbonylation | This compound | Synthesis of Methyl 6-hydroxy-2-naphthoate from 6-bromo-2-naphthol epo.org |

Synthetic Routes Involving Other Naphthalene Derivatives

An alternative and more direct approach to this compound is through the esterification of 5-hydroxynaphthalene-2-carboxylic acid. This method is analogous to the synthesis of Methyl 6-hydroxy-2-naphthoate, which is achieved by refluxing 6-hydroxy-2-naphthoic acid in methanol with a catalytic amount of concentrated sulfuric acid. This straightforward acid-catalyzed esterification typically proceeds with high yields. prepchem.com

The viability of this route is contingent on the availability of 5-hydroxynaphthalene-2-carboxylic acid. While the direct synthesis of this specific isomer is not extensively documented in readily available literature, the general synthesis of hydroxynaphthoic acids is well-established. For instance, 3-hydroxy-2-naphthoic acid is commercially prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol (B1666908). wikipedia.org This suggests that a similar regioselective carboxylation of a suitable dihydroxynaphthalene or aminonaphthol could potentially yield the desired 5-hydroxynaphthalene-2-carboxylic acid precursor.

Chemo- and Regioselective Synthesis of Naphthalene Carboxylate Esters

Achieving specific substitution patterns on the naphthalene ring is a critical aspect of synthesizing compounds like this compound. The control of regioselectivity is particularly important when introducing the carboxylate group.

Enzymatic carboxylation presents a highly regioselective method for the synthesis of hydroxybenzoic acids from phenols, and this principle can be extended to naphthols. Studies have shown that benzoic acid (de)carboxylases can selectively carboxylate 1-naphthol at the ortho-position to the hydroxyl group. acs.org This biological approach offers a pathway to specific isomers that might be difficult to obtain through traditional chemical methods, which often yield mixtures of products. The application of such enzymatic systems to suitably substituted naphthols could provide a direct and highly selective route to 5-hydroxynaphthalene-2-carboxylic acid.

Chemical methods for regioselective functionalization of naphthalenes are also being actively researched. These often involve directing groups to guide the substitution to a specific position on the naphthalene core. While direct examples for the target molecule are scarce, the principles of directed C-H activation and functionalization are well-established and could be adapted for this purpose. acs.orgresearchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of more environmentally benign solvents. Water, ionic liquids, and supercritical fluids are being explored as alternatives to traditional volatile organic solvents. nih.gov For instance, the synthesis of various heterocyclic compounds has been successfully carried out in aqueous media, often with improved yields and simpler work-up procedures. arkat-usa.org

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. This technique has been applied to a wide range of organic transformations, including the synthesis of naphthalene derivatives. nih.gov The use of microwave irradiation can lead to faster and more efficient reactions, often with higher yields and purity of the final product.

Biocatalysis, as mentioned in the context of regioselective synthesis, is inherently a green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous environments, are highly selective, and can often eliminate the need for protecting groups, thus reducing the number of synthetic steps and the amount of waste generated. arkat-usa.org The development of robust enzymes for the specific transformations required for the synthesis of this compound would represent a significant advancement in the sustainable production of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water or bio-based solvents. | Reduced environmental impact and improved safety. nih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times. | Lower energy consumption and faster production cycles. nih.gov |

| Catalysis | Utilizing biocatalysts (enzymes) for selective transformations. | High selectivity, mild reaction conditions, and reduced waste. arkat-usa.org |

Chemical Reactivity and Transformations of Methyl 5 Hydroxynaphthalene 2 Carboxylate

Hydrolysis of the Ester Moiety to 5-hydroxynaphthalene-2-carboxylic acid

The methyl ester group of Methyl 5-hydroxynaphthalene-2-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 5-hydroxynaphthalene-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, resulting in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

This hydrolysis is often a high-yield process. For instance, a structurally similar compound, methyl 2-hydroxynaphthalene-6-carboxylate, undergoes nearly quantitative hydrolysis to 2-hydroxynaphthalene-6-carboxylic acid when heated for 30 minutes in an aqueous 1N alkali solution. prepchem.com

Table 1: Typical Conditions for Hydrolysis of Naphthyl Esters

| Reagent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol (B129727) | Reflux | ~4 hours | 5-hydroxynaphthalene-2-carboxylic acid |

| Potassium Hydroxide (KOH) | Water/Ethanol (B145695) | Reflux | ~4 hours | 5-hydroxynaphthalene-2-carboxylic acid |

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is nucleophilic and slightly acidic, allowing for various derivatization reactions.

Etherification Reactions

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. byjus.com This method involves two main steps. First, the naphthol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the hydroxyl group. khanacademy.orgbrainly.com This generates a more nucleophilic sodium or potassium naphthoxide salt. wvu.edu In the second step, this salt is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent. The naphthoxide ion acts as a nucleophile and displaces the halide from the alkylating agent in a nucleophilic substitution (typically SN2) reaction to form the corresponding ether. brainly.comwvu.edu Primary alkyl halides are preferred for this reaction to minimize competing elimination reactions. byjus.com

Table 2: Williamson Ether Synthesis Parameters

| Step | Reagents | Purpose | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydroxide (NaOH) | Formation of nucleophilic naphthoxide | Sodium 5-(methoxycarbonyl)naphthalen-1-olate |

| 2. Alkylation | Alkyl Halide (R-X) | SN2 displacement of halide | Methyl 5-alkoxynaphthalene-2-carboxylate |

Esterification with Diverse Carboxylic Acids

Esterification of the phenolic hydroxyl group can be accomplished to form a new ester linkage, resulting in a diester compound. This is commonly achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). chemguide.co.uk The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct and to activate the hydroxyl group.

Alternatively, the Fischer-Speier esterification method can be employed, which involves heating the naphthol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

Transformations Involving the Carboxylate Ester Group

The methyl ester group is also a site for various chemical transformations beyond simple hydrolysis.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol (R'-OH). wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification : A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com

Base-catalyzed transesterification : A strong base deprotonates the incoming alcohol, forming a potent alkoxide nucleophile (R'O⁻) that attacks the ester's carbonyl carbon. masterorganicchemistry.com

The reaction is in equilibrium, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct as it is formed. wikipedia.org This method is widely used to convert methyl or ethyl esters into esters with larger or more complex alcohol moieties. wikipedia.org

Conversion to Hydrazides and Subsequent Condensation Reactions

The methyl ester can be readily converted into the corresponding carboxylic acid hydrazide, 5-hydroxynaphthalene-2-carbohydrazide. This is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as ethanol or methanol. nih.govmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of methanol. This transformation is often efficient and provides a key intermediate for further synthesis. nih.govgoogle.com

The resulting hydrazide is a valuable synthon. The terminal -NH₂ group of the hydrazide can undergo condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. nih.gov This reaction provides a straightforward method for linking the naphthyl scaffold to other molecular fragments, which is a common strategy in the development of new chemical entities.

Amidation Reactions

The transformation of the ester group in this compound into an amide is a crucial step for creating N-substituted 5-hydroxynaphthalene-2-carboxamides. These products are of significant interest in medicinal chemistry. The amidation can be achieved through direct aminolysis of the methyl ester or, more commonly, via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid (5-hydroxynaphthalene-2-carboxylic acid), followed by coupling with an amine.

Direct aminolysis typically requires harsh conditions, such as high temperatures and pressures, or the use of catalysts. A more prevalent and versatile approach is the activation of the corresponding carboxylic acid. In this method, the 5-hydroxynaphthalene-2-carboxylic acid is treated with a coupling agent to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. Common coupling agents include phosphorus trichloride (B1173362) (PCl3) and carbodiimides. nih.govnih.gov Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. nih.govnih.govresearchgate.net

The synthesis of various N-aryl-hydroxynaphthalene-2-carboxamides has been extensively reported, demonstrating the versatility of this reaction with a wide range of substituted anilines. nih.govnih.govmdpi.com

Table 1: Examples of Amidation Reactions with Naphthalene (B1677914) Carboxylic Acid Derivatives This table is based on analogous reactions with similar hydroxynaphthalene carboxylic acids, illustrating the general methodology.

| Reactant 1 | Reactant 2 (Amine) | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Hydroxynaphthalene-2-carboxylic acid | Substituted Aniline (B41778) | PCl3, Chlorobenzene, MW (130°C, 15 min) | N-(substituted-phenyl)-1-hydroxynaphthalene-2-carboxamide | nih.govmdpi.com |

| 3-Hydroxynaphthalene-2-carboxylic acid | Disubstituted Aniline | PCl3, Chlorobenzene, MW (45 min) | N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide | nih.govresearchgate.net |

| Carboxylic Acids | Amines | T3P in DMF | N-(β-d-glucopyranosyl)-imidazolecarboxamides | mdpi.com |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring is more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) due to its higher electron density. numberanalytics.com The position of substitution on the this compound ring is directed by the existing substituents: the hydroxyl (-OH) group at C5 and the methoxycarbonyl (-COOCH3) group at C2.

Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. In the naphthalene system, this means it directs incoming electrophiles primarily to the positions alpha (adjacent) and gamma (peri) to it. For the C5-OH group, the ortho positions are C4 and C6, and the para position is C8.

Methoxycarbonyl Group (-COOCH3): This is a deactivating group and a meta-director. For the C2-COOCH3 group, the meta positions are C4 and C7.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Position | Effect of C5-OH Group | Effect of C2-COOCH3 Group | Combined Effect | Predicted Outcome |

| C1 | Neutral | ortho (deactivated) | Deactivated | Unlikely |

| C3 | Neutral | ortho (deactivated) | Deactivated | Unlikely |

| C4 | ortho (activated) | meta (less deactivated) | Strongly Activated | Major Product |

| C6 | ortho (activated) | Neutral | Activated | Possible Product |

| C7 | Neutral | meta (less deactivated) | Less Deactivated | Minor Product |

| C8 | para (activated) | Neutral | Activated | Possible Product (steric hindrance) |

Based on this analysis, electrophilic attack is strongly favored at the C4 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. Substitution at C6 is also possible, being another activated ortho position relative to the hydroxyl group. The C8 position, while electronically activated, may be sterically hindered by the adjacent C1-H and the peri-positioned hydroxyl group.

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies specifically for this compound are not extensively documented in readily available literature. However, the mechanisms for its primary transformations can be understood from well-established principles of organic chemistry. acs.orgacs.orgmasterorganicchemistry.com

Mechanism of Amidation (via Carboxylic Acid): The conversion of the corresponding 5-hydroxynaphthalene-2-carboxylic acid to an amide in the presence of a reagent like phosphorus trichloride (PCl3) proceeds through the formation of a more reactive acyl derivative.

Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic phosphorus atom of PCl3. This is followed by the elimination of HCl and the formation of an acyl chlorophosphite or a similar activated intermediate.

Formation of Acyl Chloride: This intermediate readily collapses to form the highly electrophilic 5-hydroxynaphthalene-2-carbonyl chloride.

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. msu.edu

Proton Transfer and Elimination: A proton is transferred from the nitrogen atom, and the chloride ion is eliminated, regenerating the carbonyl double bond and yielding the final N-substituted 5-hydroxynaphthalene-2-carboxamide.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the naphthalene ring is analogous to that of benzene and involves a two-step process. masterorganicchemistry.comlibretexts.org

Attack by the Aromatic Ring: The π-electron system of the naphthalene ring, acting as a nucleophile, attacks the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The attack occurs at the position most favored by the directing groups (e.g., C4), leading to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or a naphthalenium ion. libretexts.org The positive charge in this intermediate is delocalized over several atoms in the ring system.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This is a fast step that restores the aromaticity of the naphthalene ring, resulting in the final substituted product. masterorganicchemistry.com

The stability of the intermediate carbocation determines the regioselectivity of the reaction. The attack at positions that allow for more stable resonance structures, particularly those that place the positive charge on carbons bearing electron-donating groups, will be favored.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is effective for calculating a variety of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netnih.gov

For molecules similar to Methyl 5-hydroxynaphthalene-2-carboxylate, such as other naphthalene (B1677914) derivatives, DFT has been used to study their structure, stability, and electronic features. nih.govmdpi.com For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity; a smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying positive, negative, and neutral regions. researchgate.netresearchgate.net These maps help in predicting sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net In related hydroxynaphthalene structures, the hydroxyl and carbonyl groups are typically identified as regions of negative potential, susceptible to electrophilic attack, while the aromatic rings may present areas of both positive and negative potential. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT for a Naphthalene Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Note: The data in this table is illustrative for a generic naphthalene derivative and does not represent specific experimental values for this compound.

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT. They are particularly useful for benchmarking other methods and for systems where high accuracy is paramount. While specific ab initio studies on this compound are not detailed in the provided context, these methods are frequently applied to molecules of similar complexity to obtain precise geometries, interaction energies, and reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can generate a trajectory that describes the evolution of the system, providing detailed information on its conformational dynamics and thermodynamics. nih.govchemrxiv.org

For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: The molecule's flexibility, particularly rotation around single bonds (e.g., the ester group), can be explored to identify the most stable conformations in different environments (e.g., in a vacuum, in solution).

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (like water), one can study how the solvent influences its structure and dynamics. nih.gov

Intermolecular Interactions: In simulations of multiple molecules, MD can be used to observe the formation and dynamics of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the condensed phase. mdpi.com

The analysis of MD trajectories can identify recurring conformations and the transitions between them, which is often crucial for understanding a molecule's function. nih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be compared with experimental data for structure verification.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of spectral peaks to specific molecular motions, such as O-H stretching, C=O stretching, and aromatic ring vibrations. researchgate.net

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can estimate the ¹H and ¹³C NMR chemical shifts. This is invaluable for confirming molecular structures and assigning experimental NMR signals.

Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Computational studies are essential for quantifying the strength and nature of these interactions. For this compound, the primary interactions would be:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups can act as acceptors. Studies on similar structures, like 1-hydroxy-2-naphthoic acid cocrystals, reveal the formation of robust hydrogen-bonded networks that define the supramolecular architecture. mdpi.com

π-π Stacking: The electron-rich naphthalene ring system is prone to π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or offset fashion. nih.govnih.gov These interactions are significant in stabilizing crystal structures. nih.gov DFT calculations can be used to determine the geometry and interaction energy of π-stacked dimers, which can be comparable in strength to strong hydrogen bonds. nih.gov

The combination of these interactions leads to the formation of specific packing motifs in the crystal lattice. mdpi.comnih.gov

Table 2: Typical Intermolecular Interaction Energies

| Interaction Type | Typical Energy (kcal/mol) | Relevant Functional Groups |

|---|---|---|

| O-H···O Hydrogen Bond | -5 to -10 | Hydroxyl group, Carbonyl group |

| π-π Stacking | -2 to -10 | Naphthalene ring system |

| C-H···O Interaction | -0.5 to -2.5 | Aromatic C-H, Carbonyl/Hydroxyl oxygen |

Note: Energy values are general approximations and can vary significantly based on specific molecular geometry and environment.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For reactions involving naphthalene derivatives, such as amination or other functional group transformations, DFT is commonly used to:

Model Reaction Pathways: Different possible mechanisms can be proposed and tested computationally. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate. By comparing the activation energies of different pathways, the most favorable mechanism can be identified. researchgate.net

Characterize Intermediates: The structures and stabilities of any intermediate species formed during the reaction can be calculated.

For example, studies on the reaction of 2-naphthol (B1666908) with hydrazines have used DFT to show that certain pathways are significantly more energetically favorable, explaining the regioselectivity observed in experiments. researchgate.net Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Applications As a Building Block and Precursor in Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The compound serves as a starting point for a variety of synthetic transformations, enabling access to diverse classes of organic molecules.

The hydroxynaphthalene core of Methyl 5-hydroxynaphthalene-2-carboxylate is a direct precursor to naphthoquinone structures. Naphthoquinones are a class of compounds known for their significant biological activities and are present in many natural products. The synthesis of hydroxyquinones can be achieved through the oxidation of hydroxylated aromatic precursors. mdpi.com For instance, methods like Fremy's salt oxidation are known to convert aniline (B41778) derivatives to quinones and can, in some cases, lead to the direct formation of hydroxyquinones. mdpi.com

Similarly, substituted hydroxynaphthoquinones can be prepared through Friedel-Crafts cyclization processes involving aromatic β-keto esters. mdpi.com While direct oxidation of this compound is not extensively documented, the chemical principles for the oxidation of phenols and naphthols to their corresponding quinones are well-established. This positions the title compound as a plausible starting material for the synthesis of functionalized naphthoquinone-naphthol systems, which are of interest in medicinal chemistry.

Hydroxynaphthalene derivatives are valuable platforms for the synthesis of various heterocyclic compounds.

Pyrazine Systems: The synthesis of pyrazines and related heterocycles often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nih.govresearchgate.net The naphthalene (B1677914) core of this compound can be chemically modified, for example, through oxidation to an ortho-quinone. This resulting dicarbonyl moiety can then undergo condensation with diamines to form pyrazine-annulated naphthalene systems (benzo[g]quinoxalines). Furthermore, chalcones derived from acetyl-hydroxynaphthalenes can react with reagents like hydrazine (B178648) to yield pyrazoline derivatives, demonstrating the utility of the naphthol scaffold in building nitrogen-containing heterocycles. derpharmachemica.comorientjchem.org

Pyrrole-Indole Systems: The synthesis of indole (B1671886) derivatives, a key scaffold in many pharmaceuticals, can also be approached using naphthol precursors. openmedicinalchemistryjournal.comrsc.orgnih.gov One-pot condensation reactions involving naphthols, indole-3-carboxaldehydes, and secondary amines have been shown to produce complex indole derivatives incorporating a naphthol moiety. nih.gov Such reactions highlight the role of the naphthol structure as a fundamental building block for creating intricate, biologically relevant molecules.

The functional groups of this compound allow for its conversion into precursors for Schiff bases and hydrazones, two important classes of compounds with extensive applications in coordination chemistry and medicinal chemistry.

Hydrazones: The methyl ester group can be converted into a carbohydrazide (B1668358) moiety through reaction with hydrazine hydrate (B1144303). This transformation is a standard procedure for esters, and patents have detailed the synthesis of hydroxynaphthoic acid hydrazides from the corresponding methyl esters in high yield. google.com The resulting 5-hydroxynaphthalene-2-carbohydrazide is a direct precursor for hydrazones. Subsequent condensation of this hydrazide with various aldehydes and ketones yields a library of hydrazone derivatives, incorporating the hydroxynaphthalene scaffold.

| Transformation Step | Reagents | Intermediate/Product | Reference |

| Ester to Hydrazide | Hydrazine Hydrate (NH₂NH₂) | 5-hydroxynaphthalene-2-carbohydrazide | google.com |

| Hydrazide to Hydrazone | Aldehyde or Ketone (R-CHO or R₂C=O) | N'-Alkylidene-5-hydroxynaphthalene-2-carbohydrazide | General Method |

Schiff Bases: To be used as a building block for Schiff bases (imines), an aldehyde function is typically required. The naphthalene ring, activated by the hydroxyl group, can undergo ortho-formylation. orgsyn.org This reaction introduces an aldehyde group adjacent to the hydroxyl substituent. The resulting aldehyde derivative of this compound can then readily react with primary amines via a condensation reaction to form the corresponding Schiff base.

| Transformation Step | Reagents | Intermediate/Product | Reference |

| Ring Formylation | e.g., Paraformaldehyde, MgCl₂, Et₃N | Methyl 5-hydroxy-6-formylnaphthalene-2-carboxylate | orgsyn.org |

| Aldehyde to Schiff Base | Primary Amine (R-NH₂) | Schiff Base derivative | General Method |

Utilization in Supramolecular Chemistry and Crystal Engineering

The presence of both a hydrogen bond donor (hydroxyl group) and hydrogen bond acceptors (carbonyl and hydroxyl oxygens) makes this compound an excellent candidate for applications in crystal engineering and the design of supramolecular assemblies.

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov Co-crystals, which are multi-component crystals formed between an active pharmaceutical ingredient (API) and a benign co-former, are of significant interest for their ability to modify the physicochemical properties of drugs. rsc.orgnih.gov

The hydroxyl group of this compound can act as a robust hydrogen bond donor, while the oxygen atoms of the ester and hydroxyl groups can act as acceptors. This functionality enables the formation of predictable hydrogen-bonding interactions, known as supramolecular synthons, with suitable co-former molecules. Studies on structurally related compounds, such as 2-hydroxynaphthalene and various dihydroxynaphthalenes, have demonstrated their ability to form co-crystals with other organic molecules like phenazine (B1670421) and macrocycles. rsc.orgnih.gov These examples strongly suggest the potential of this compound to form stable co-crystals with a wide range of guest molecules, particularly those containing complementary functional groups like carboxylic acids, amides, or nitrogen heterocycles.

In the absence of a co-former, molecules of this compound can self-assemble through intermolecular hydrogen bonds to form ordered crystalline lattices. The specific arrangement, or hydrogen-bonding pattern, is governed by the interplay of the donor and acceptor sites on the molecule.

Development of Functional Material Precursors

The strategic placement of the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group on the naphthalene scaffold makes this compound an ideal candidate for creating molecules with significant charge-transfer characteristics. This property is fundamental to the development of various functional materials.

Role in NLOphoric Chromophore Synthesis

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to optical data storage. The performance of these materials is intrinsically linked to the molecular structure of their constituent chromophores, which are typically characterized by a push-pull electronic system. In this context, the naphthalene scaffold serves as an effective π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group.

While direct utilization of this compound in published NLOphoric chromophore syntheses is not extensively documented, its structural motifs are highly relevant. For instance, a study on push-pull chromophores based on a naphthalene scaffold highlights the design and synthesis of molecules with a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group. nih.govnih.govresearchgate.net These chromophores exhibit significant positive solvatochromism, indicating a stabilization of the polar form in polar solvents, a key characteristic of effective NLO materials. nih.govnih.govresearchgate.net The synthetic strategies employed in such studies often involve the functionalization of naphthalene derivatives, and a precursor like this compound, with its reactive hydroxyl and ester groups, provides a versatile platform for introducing various donor and acceptor moieties to create sophisticated push-pull systems. The hydroxyl group can be readily converted into a potent electron-donating group, such as an ether or an amine, while the carboxylate group can be modified or used to link to a strong electron acceptor.

The general structure of a naphthalene-based push-pull chromophore is depicted below, illustrating how a derivative of this compound could be integrated.

| Donor Group (Modified -OH) | π-Conjugated Bridge (Naphthalene) | Acceptor Group (Modified -COOCH₃) |

| Ether, Amine, etc. | Naphthalene Scaffold | Dicyanovinyl, Tricyanofuran, etc. |

The strategic design and synthesis of such chromophores are crucial for achieving large second-order NLO responses, which are essential for applications in electro-optic modulation and other photonic technologies.

Precursors for Photoactive Compounds (e.g., Nitroxyl (B88944) Generators)

Photoactive compounds, which undergo a chemical or physical change upon exposure to light, are integral to a wide range of technologies, including photodynamic therapy, photoresponsive materials, and chemical sensing. Nitroxyl (HNO) is a reactive nitrogen species with significant therapeutic potential, and the development of photoactivatable HNO donors, or "nitroxyl generators," is a burgeoning area of research.

The hydroxynaphthalene moiety is a promising chromophore for the construction of such photoactive precursors. Research has demonstrated the development of photoactive N-hydroxysulfonamides photocaged with a (6-bromo-7-hydroxycoumarin-4-yl)methyl group for the controlled release of nitroxyl upon irradiation. mdpi.com A particularly relevant finding is the investigation of a (6-hydroxynapthalen-2-yl)methyl (6,2-HNM) photocaged N-hydroxytrifluoromethanesulfonamide system. mdpi.com This system generates a carbocation, (H)NO, and trifluoromethanesulfinate upon rapid concomitant C-O/N-S heterolytic bond cleavage in the lowest singlet excited state. mdpi.com

This precedent strongly suggests that this compound can serve as a valuable precursor for similar photoactive nitroxyl generators. The hydroxyl group on the naphthalene ring is key to the photo-release mechanism. The general approach would involve derivatizing the hydroxyl group to link a nitroxyl-releasing moiety. The methyl carboxylate group, in turn, could be used to modulate the electronic properties and solubility of the resulting photoactive compound.

A proposed synthetic pathway could involve the etherification of the hydroxyl group of this compound with a suitable linker attached to a protected nitroxyl-releasing group. Subsequent deprotection would yield the target photoactive compound. The absorption properties of the naphthalene chromophore can be tuned by modifying the substitution pattern on the ring, allowing for the design of nitroxyl generators that are activated by specific wavelengths of light.

The development of such photoresponsive materials holds significant promise for applications in targeted drug delivery and fundamental biological research, where the precise spatial and temporal control of reactive species like nitroxyl is paramount.

Future Directions and Emerging Research Avenues for Methyl 5 Hydroxynaphthalene 2 Carboxylate

Development of Novel Stereoselective Synthetic Methodologies

The creation of chiral derivatives of Methyl 5-hydroxynaphthalene-2-carboxylate with high enantiomeric purity is a significant area of future research. While classical synthetic routes are well-established, the development of novel stereoselective methodologies will open doors to new applications, particularly in pharmaceuticals and materials science.

Future efforts will likely concentrate on several key areas:

Asymmetric Catalysis: The use of chiral catalysts, including transition-metal complexes and organocatalysts, is a promising strategy for the enantioselective synthesis of derivatives. Research will focus on designing catalysts that can effectively control the stereochemistry of reactions at various positions on the naphthalene (B1677914) ring.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. The use of engineered enzymes for stereoselective transformations, such as hydroxylation or esterification, could provide efficient routes to chiral derivatives of this compound. nih.gov This approach is gaining traction for its sustainability and high efficiency in producing homochiral compounds. nih.gov

Chiral Resolution: Advanced techniques for the separation of enantiomers, such as chiral chromatography and diastereomeric salt resolution, will continue to be important. researchgate.net Future research may focus on developing more efficient and scalable resolution methods.

| Methodology | Focus Area | Potential Advantages |

| Asymmetric Catalysis | Design of novel chiral transition-metal and organocatalysts. | High enantioselectivity, broad substrate scope. |

| Biocatalysis | Engineered enzymes for stereoselective reactions. | High selectivity, mild reaction conditions, environmentally friendly. nih.govgoogle.com |

| Chiral Resolution | Development of efficient separation techniques. | Access to enantiomerically pure compounds from racemic mixtures. researchgate.net |

Exploration of Unprecedented Chemical Transformations

Beyond established reactions, researchers are keen to explore novel chemical transformations of this compound to access new chemical space and create molecules with unique properties.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the naphthalene ring is a powerful tool for creating complex molecules in a more atom-economical way. Future research will likely target the selective C-H activation at various positions to introduce new functional groups.

Dearomatization Reactions: Breaking the aromaticity of the naphthalene core through reactions like cycloadditions can lead to the formation of three-dimensional structures with interesting biological and material properties. researchgate.net Photocatalytic dearomative [4+2] cycloaddition reactions are emerging as a powerful method for transforming flat aromatic compounds into complex alicyclic frameworks. nih.govresearchgate.net

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers new possibilities for activating this compound in unique ways. These methods could enable previously inaccessible transformations and provide more sustainable synthetic routes. For instance, hydroxynaphthalene derivatives can be involved in photocatalytic processes for selective organic transformations. acs.org

Advanced Computational Modeling for Structure-Reactivity and Solid-State Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its behavior and guiding experimental work.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic characteristics. google.comresearchgate.net These calculations can help researchers understand the substituent effects of the hydroxyl and carboxylate groups on the reactivity of the naphthalene ring. google.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including its conformational changes and interactions with other molecules or materials. This is particularly important for understanding its behavior in biological systems or within a material matrix.

Solid-State Property Prediction: Computational methods can be used to predict the crystal structure and solid-state properties of this compound and its derivatives. This is crucial for applications in organic electronics and pharmaceuticals, where the solid-state packing can significantly influence performance.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity and mechanistic studies. | Electronic structure, reaction energies, spectroscopic data. google.comresearchgate.netgatech.edu |

| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions. | Dynamic behavior, binding affinities, solvation effects. |

| Solid-State Modeling | Crystal engineering and materials design. | Crystal packing, polymorphism, electronic band structure. |

Integration into Next-Generation Functional Materials via Chemical Design

The unique combination of a hydroxyl group, a carboxylate group, and a rigid naphthalene core makes this compound an attractive building block for the design of advanced functional materials.

Future research in this area will explore its integration into:

Polymers: The hydroxyl and carboxylate functionalities can be used as anchor points for polymerization, leading to the creation of novel naphthalene-containing polymers with tailored thermal and electronic properties. google.com These polymers could find applications in organic electronics and high-performance plastics. gatech.edumdpi.com

Metal-Organic Frameworks (MOFs): The carboxylate group is an ideal linker for the construction of MOFs. researchgate.netrsc.orgrsc.org By incorporating this compound into MOF structures, it may be possible to create materials with tunable porosity and functionality for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The functional groups on the organic linker can significantly influence the properties of the resulting MOF. rsc.orgnih.gov

Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the construction of self-assembling supramolecular structures with interesting photophysical or electronic properties.

The strategic chemical design and integration of this compound into these advanced materials will be a key driver of innovation in the years to come.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 5-hydroxynaphthalene-2-carboxylate and characterizing its structure?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous naphthalene derivatives (e.g., ethyl or methyl carboxylates) are synthesized via esterification or substitution reactions. Structural characterization typically employs NMR, FT-IR, and mass spectrometry. For toxicity screening, follow standardized protocols for polycyclic aromatic hydrocarbons (PAHs), including in vitro assays (e.g., Ames test for mutagenicity) and rodent models for acute/chronic exposure .

Q. How can researchers design preliminary toxicity studies for this compound?

Adopt tiered testing frameworks from PAH toxicology:

- Tier 1: In vitro assays (e.g., cytotoxicity in human cell lines, CYP450 inhibition).

- Tier 2: Short-term rodent studies (14–28 days) with endpoints like hematological, hepatic, and renal toxicity.

- Tier 3: Chronic exposure models (e.g., 90-day inhalation/oral studies) to assess carcinogenicity or endocrine disruption .

Q. What data extraction strategies are optimal for systematic reviews on naphthalene derivatives?

Use customized data forms to capture:

- Exposure routes (inhalation, oral, dermal) and durations.

- Species-specific responses (e.g., LD50, NOAEL/LOAEL).

- Mechanistic data (e.g., metabolic pathways, DNA adduct formation). Refer to Table C-2 in the ATSDR Toxicological Profile for standardized extraction templates .

Advanced Research Questions

Q. How should researchers assess the risk of bias in animal studies investigating this compound?

Apply the OHAT Risk of Bias Tool (NTP 2015) with criteria such as:

- Randomization of dose administration.

- Concealment of group allocation.

- Completeness of outcome reporting. Studies are categorized into three tiers (low, moderate, high risk) using questionnaires like Table C-7 for animal studies .

Q. What systematic review methodologies are recommended to resolve contradictions in toxicity data for naphthalene derivatives?

Follow the 8-step framework from the ATSDR profile:

- Step 5: Risk of bias assessment (using Tables C-5 to C-7).

- Step 6: Confidence rating via strength of evidence (e.g., consistency across species, dose-response relationships).

- Step 8: Integrate findings using weight-of-evidence approaches, prioritizing studies with low bias and high reproducibility .

Q. How can biomonitoring studies be optimized to detect this compound in environmental or biological samples?

- Environmental: Use GC-MS or HPLC for air/water/soil matrices, focusing on PAH degradation byproducts.

- Biological: Analyze urinary metabolites (e.g., hydroxylated naphthalenes) or serum adducts via LC-MS/MS. Cross-validate with occupational exposure data from industries using naphthalene analogs .

Q. What experimental designs address gaps in understanding the environmental persistence of this compound?

- Photodegradation: Simulate UV exposure in controlled chambers, monitoring half-life and byproduct formation.

- Biodegradation: Use microbial consortia from contaminated sites to assess metabolic pathways.

- Partitioning Studies: Measure log Kow and soil adsorption coefficients (Koc) to predict mobility in ecosystems .

Q. How can transcriptomic or metabolomic approaches elucidate the mechanistic toxicity of this compound?

- Transcriptomics: Use RNA-seq to identify dysregulated genes in exposed tissues (e.g., lung, liver).

- Metabolomics: Profile oxidative stress markers (e.g., glutathione depletion) or lipid peroxidation products. Integrate with pathway analysis tools (e.g., KEGG, Reactome) to map interactions with aryl hydrocarbon receptor (AhR) signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.